molecular formula C19H23ClN4O3 B2910284 N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034498-28-5

N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2910284
CAS No.: 2034498-28-5
M. Wt: 390.87
InChI Key: IQEVHUANZNNIMR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. Common synthetic routes may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid or its derivative.

    Substitution reactions: These are used to introduce the chloro and methoxy groups on the phenyl ring and the dimethylpyrimidinyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: This involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its effects on biological systems, including potential interactions with proteins and enzymes.

    Medicine: Exploring its potential as a therapeutic agent for treating various diseases.

    Industry: Potential use in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide may include other piperidine carboxamides with different substituents on the phenyl and pyrimidinyl rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-12-10-18(22-13(2)21-12)27-15-6-8-24(9-7-15)19(25)23-16-11-14(20)4-5-17(16)26-3/h4-5,10-11,15H,6-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEVHUANZNNIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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